molecular formula C13H18FN3O2 B6643515 3-fluoro-N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide

3-fluoro-N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide

Cat. No.: B6643515
M. Wt: 267.30 g/mol
InChI Key: GSRQFEOZGQCKIM-UHFFFAOYSA-N
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Description

3-fluoro-N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in medicinal chemistry due to their unique chemical and biological properties. The presence of fluorine atoms can enhance the metabolic stability, bioavailability, and binding affinity of compounds, making them valuable in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction of 3-bromo-4-nitropyridine N-oxide with a fluorinating agent such as potassium fluoride or cesium fluoride. This reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures . The resulting 3-fluoro-4-nitropyridine N-oxide is then reduced to 3-fluoro-4-aminopyridine using catalytic hydrogenation . The final step involves the coupling of 3-fluoro-4-aminopyridine with N-(3-morpholin-4-ylpropyl)carboxamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or morpholine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Potassium fluoride or cesium fluoride in polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-fluoro-N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to its target proteins or enzymes, leading to inhibition or modulation of their activity. The morpholine moiety may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of fluorine and morpholine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-fluoro-N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O2/c14-12-10-15-4-2-11(12)13(18)16-3-1-5-17-6-8-19-9-7-17/h2,4,10H,1,3,5-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRQFEOZGQCKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=C(C=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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